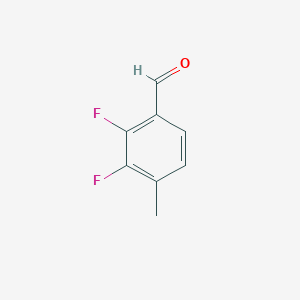

2,3-二氟-4-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

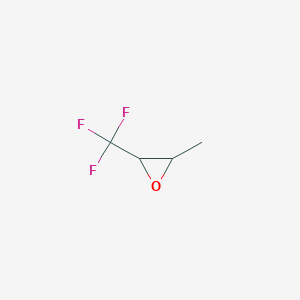

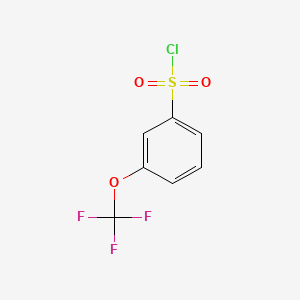

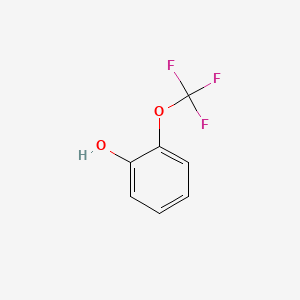

2,3-Difluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds such as hydroxybenzaldehydes and fluorinated indazoles have been investigated, which can offer insights into the behavior of fluorinated aromatic compounds and their reactivity in chemical syntheses .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. In the case of 2,3-Difluoro-4-methylbenzaldehyde, a hypothetical synthesis could involve the use of a precursor such as 2,3-difluorotoluene, followed by an oxidation step to introduce the aldehyde group. The synthesis of related compounds, such as the azine of pentafluorobenzaldehyde, involves the reaction of pentafluorobenzaldehyde with hydrazine, although this method did not yield the expected azine when using pentafluoroacetophenone, instead leading to the formation of a tetrafluoroindazole .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is significantly influenced by the presence of fluorine atoms, which can affect the electronic distribution and geometry of the molecule. For instance, the study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole revealed insights into the geometry and electrostatic properties of fluorinated indazoles, which could be extrapolated to understand the structure of 2,3-Difluoro-4-methylbenzaldehyde. Ab initio quantum theory and density functional methods were used to study these properties, providing a detailed understanding of the conformations and electronic structure .

Chemical Reactions Analysis

Fluorinated aromatic aldehydes like 2,3-Difluoro-4-methylbenzaldehyde can participate in various chemical reactions, including condensation reactions to form hydrazones or Schiff bases. The reactivity of such compounds can be influenced by the electron-withdrawing effect of the fluorine atoms, which can increase the electrophilicity of the carbonyl carbon. This is demonstrated in the synthesis of hydrazones from difluorobenzaldehyde derivatives, where NMR chemical shifts were calculated to understand the electronic structure and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde would be characterized by its fluorinated aromatic structure, which imparts unique properties such as increased stability and reactivity compared to non-fluorinated analogs. The presence of fluorine atoms can also affect the compound's boiling point, melting point, and solubility in organic solvents. Spectroscopic methods, such as NMR, are essential tools for analyzing these properties, as demonstrated in the calculation of NMR chemical shifts for difluorobenzaldehyde hydrazones . The use of multivariate approaches and photodiode-array detection in the spectrophotometric determination of hydroxybenzaldehydes also highlights the importance of advanced analytical techniques in characterizing such compounds .

科学研究应用

光谱学和光诱导旋转异构体

矩阵隔离红外光谱学已被用于研究二氟苯甲醛的结构异构体,包括2,3-二氟-4-甲基苯甲醛。这些研究揭示了光诱导旋转异构体,紫外辐射导致反式和顺式构象体的形成。已评估了这些构象体之间的能量差异,为在光激发下二氟化合物的分子行为提供了见解(Itoh et al., 2011)。

催化和化学合成

催化过程已利用二氟苯甲醛合成有价值的化学品。例如,已证明水中铜催化的氧化反应可将苄醇转化为芳香醛,产率高,展示了该催化体系的官能团耐受性和底物范围。这些方法对于合成芳香醛,包括与2,3-二氟-4-甲基苯甲醛密切相关的4-甲基苯甲醛,具有重要意义(Jiang-Ping Wu等,2016)。

材料科学

在材料科学领域,氟化合物已被探索其在吸附和环境应用中的潜力。对氟化微孔聚胺酰研究表明,苯甲醛的衍生物,包括氟化类似物,可用于制备具有高CO2吸附能力的材料。这些材料具有增加的BET比表面积和定制的孔径大小,突显了氟化合物在开发新吸附剂用于碳捕集和封存技术中的作用(Guiyang Li et al., 2016)。

抗癌研究

合成氟化合成的康柏他定A-4类似物涉及使用氟化苯甲醛。已评估这些类似物的体外抗癌性能,表明引入氟原子可以保留或增强这些化合物的细胞生长抑制性能。这一研究领域强调了氟化苯甲醛在开发新的抗癌药物中的潜力(N. Lawrence et al., 2003)。

安全和危害

属性

IUPAC Name |

2,3-difluoro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTVOFSIRYUUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378903 |

Source

|

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylbenzaldehyde | |

CAS RN |

245536-50-9 |

Source

|

| Record name | 2,3-Difluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 245536-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。